5-Fluoro-2-(pyridin-3-yl)benzoic acid
Overview
Description
5-Fluoro-2-(pyridin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction , which is a type of carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Fluoro-2-(pyridin-3-yl)benzoic acid are likely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in the synthesis of various organic compounds . The downstream effects of this pathway would depend on the specific context of the reaction and the other compounds involved.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its involvement in the Suzuki–Miyaura cross-coupling reaction , it may play a role in the synthesis of various organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-(pyridin-3-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it has been found to inhibit certain kinases, which play a role in cell signaling and growth. This inhibition can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and overall metabolism. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy, as it can lead to the formation of reactive metabolites that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, the compound may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression and cellular responses .
Properties
IUPAC Name |
5-fluoro-2-pyridin-3-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-3-4-10(11(6-9)12(15)16)8-2-1-5-14-7-8/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOUGWMJSAKSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.